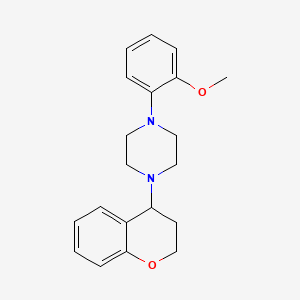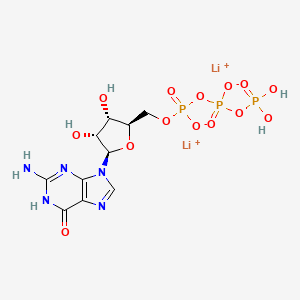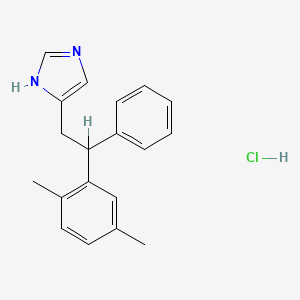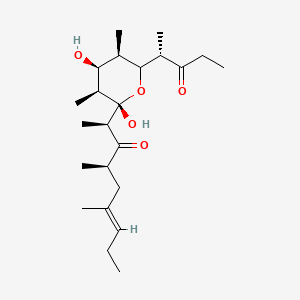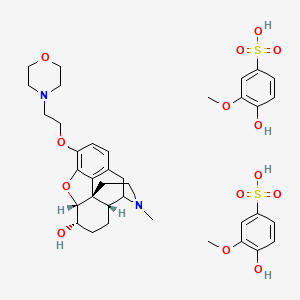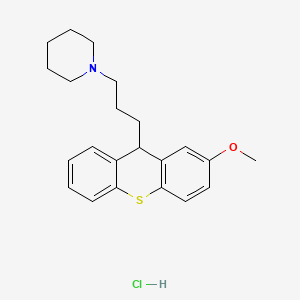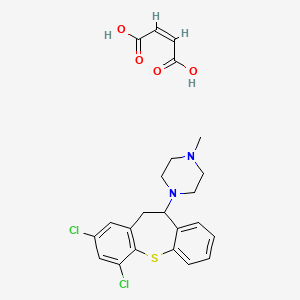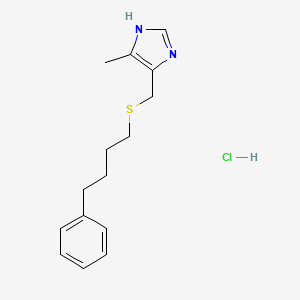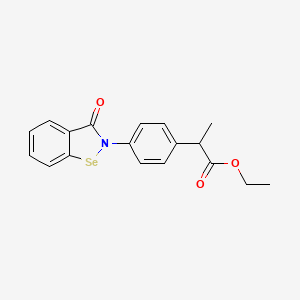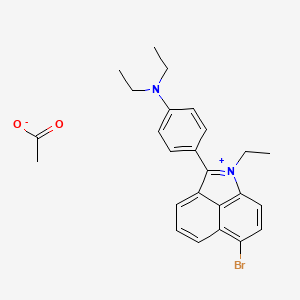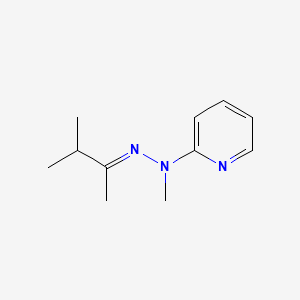
2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone is a chemical compound with the molecular formula C11H17N3 It is a derivative of 2-butanone and is characterized by the presence of a hydrazone group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone typically involves the reaction of 3-methyl-2-butanone with methyl-2-pyridinylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional steps such as solvent extraction and chromatographic purification.
化学反応の分析
Types of Reactions
2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
科学的研究の応用
2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
作用機序
The mechanism of action of 2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
2-Butanone, 3-methyl-: A related compound with similar structural features but lacking the hydrazone group.
Methyl-2-pyridinylhydrazine: Another related compound that shares the pyridine and hydrazine moieties.
Uniqueness
2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone is unique due to the presence of both the 3-methyl-2-butanone and methyl-2-pyridinylhydrazine moieties in a single molecule
特性
CAS番号 |
72076-48-3 |
|---|---|
分子式 |
C11H17N3 |
分子量 |
191.27 g/mol |
IUPAC名 |
N-methyl-N-[(E)-3-methylbutan-2-ylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-9(2)10(3)13-14(4)11-7-5-6-8-12-11/h5-9H,1-4H3/b13-10+ |
InChIキー |
BUXOJTOEXKTTDF-JLHYYAGUSA-N |
異性体SMILES |
CC(C)/C(=N/N(C)C1=CC=CC=N1)/C |
正規SMILES |
CC(C)C(=NN(C)C1=CC=CC=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


